![molecular formula C7H10N2OS B1608647 N-(2-aminoethyl)thiophene-2-carboxamide CAS No. 58827-15-9](/img/structure/B1608647.png)
N-(2-aminoethyl)thiophene-2-carboxamide
Overview
Description
N-(2-aminoethyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C7H10N2OS . It has a molecular weight of 170.23 . This compound is used in proteomics research .
Molecular Structure Analysis
The molecular structure of N-(2-aminoethyl)thiophene-2-carboxamide consists of a thiophene ring attached to a carboxamide group with an aminoethyl substituent . The compound has three hydrogen bond acceptors, three hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis
N-(2-aminoethyl)thiophene-2-carboxamide has a density of 1.2±0.1 g/cm³, a boiling point of 396.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 193.6±22.3 °C . The compound has a molar refractivity of 46.4±0.3 cm³, a polar surface area of 83 Ų, a polarizability of 18.4±0.5 10^-24 cm³, a surface tension of 50.9±3.0 dyne/cm, and a molar volume of 139.4±3.0 cm³ .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including N-(2-aminoethyl)thiophene-2-carboxamide , have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural analogs of thiophene are being explored to develop advanced compounds with enhanced biological effects .
Anti-inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action may involve the modulation of inflammatory pathways, providing relief from conditions such as arthritis .
Mechanism of Action
Target of Action
The primary target of N-(2-aminoethyl)thiophene-2-carboxamide is the transient receptor potential melastatin-8 (TRPM8) channel . This channel is a cold receptor, and its activation leads to various physiological responses .
Mode of Action
N-(2-aminoethyl)thiophene-2-carboxamide acts as a selective and potent antagonist of the TRPM8 channel . It blocks the cold-induced and TRPM8-agonist-induced activation of TRPM8 channels, including those on primary sensory neurons .
Biochemical Pathways
It is known that the compound’s action on the trpm8 channel can attenuate autonomic and behavioral cold defenses, and decrease deep body temperature .
Pharmacokinetics
Studies suggest that intravenous administration of the compound is more effective in decreasing body temperature in rats than intrathecal or intracerebroventricular administration, indicating a peripheral action .
Result of Action
The blockade of the TRPM8 channel by N-(2-aminoethyl)thiophene-2-carboxamide results in a decrease in deep body temperature . It also attenuates cold-induced c-Fos expression in the lateral parabrachial nucleus, suggesting an action within the cutaneous cooling neural pathway to thermoeffectors .
Action Environment
The hypothermic action of N-(2-aminoethyl)thiophene-2-carboxamide requires both a successful delivery of the compound to the skin (high cutaneous perfusion) and the activation of cutaneous TRPM8 channels (by cold) . Therefore, environmental factors such as ambient temperature can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-(2-aminoethyl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAFVQQLGBEDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405238 | |
Record name | N-(2-aminoethyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)thiophene-2-carboxamide | |
CAS RN |
58827-15-9 | |
Record name | N-(2-aminoethyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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